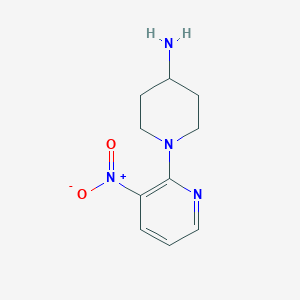

1-(3-Nitropyridin-2-YL)piperidin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10/h1-2,5,8H,3-4,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUXRHMWVBPLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Nitropyridin 2 Yl Piperidin 4 Amine and Derivatives

Strategies for the Construction of the Nitropyridine Moiety

The synthesis of the 3-nitropyridine (B142982) moiety, a critical component of the target compound, presents unique challenges due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic aromatic substitution. Direct nitration of pyridine often results in very low yields and is of little synthetic utility. researchgate.net Consequently, alternative and more efficient methods have been developed.

A prominent strategy involves the reaction of pyridine or its derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium intermediate. researchgate.netntnu.no This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃). The reaction proceeds not through a direct electrophilic substitution but via a researchgate.netnih.gov sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, affording 3-nitropyridine in good yields. researchgate.netntnu.no

Another key approach begins with a pre-functionalized pyridine ring, such as 2-chloropyridine (B119429) or 2-hydroxypyridine (B17775). For instance, 2-hydroxypyridine can be nitrated to form 2-hydroxy-3-nitropyridine. google.com The hydroxyl group can then be converted into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 2-chloro-3-nitropyridine (B167233). This 2-chloro-3-nitropyridine is an exceptionally useful precursor, as the chlorine at the 2-position is highly activated towards nucleophilic substitution by the adjacent electron-withdrawing nitro group. nih.govmdpi.com

Three-component ring transformation (TCRT) reactions also offer a pathway to substituted nitropyridines. nih.gov For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia (B1221849) to construct a new nitropyridine ring system that would be difficult to access through other methods. nih.gov

| Method | Starting Material(s) | Key Reagents | Product | Key Features |

| N-Nitration and Rearrangement | Pyridine | 1. N₂O₅2. NaHSO₃/H₂O | 3-Nitropyridine | Avoids harsh conditions of direct nitration; proceeds via a researchgate.netnih.gov sigmatropic shift. researchgate.netntnu.no |

| Nitration and Functionalization | 2-Hydroxypyridine | 1. HNO₃2. POCl₃ or SOCl₂ | 2-Chloro-3-nitropyridine | Provides a highly activated substrate for subsequent coupling reactions. google.com |

| Ring Transformation | 1-Methyl-3,5-dinitro-2-pyridone, Ketone | Ammonia | Substituted Nitropyridines | "Scrap and build" approach allows for the synthesis of complex, functionalized nitropyridines. nih.gov |

Approaches to the Piperidin-4-amine Core Synthesis

The piperidin-4-amine core is a common structural motif in medicinal chemistry. Its synthesis typically begins with more readily available piperidine (B6355638) derivatives, such as 4-piperidone. dtic.mil The piperidine ring itself can be prepared through the catalytic hydrogenation of pyridine, often using a nickel catalyst at elevated temperatures. dtic.mil

A widely employed method for synthesizing the piperidin-4-amine core, particularly with a protecting group on the ring nitrogen, is the reductive amination of N-Boc-4-piperidone. This reaction involves treating the ketone with an ammonia source, such as ammonium (B1175870) acetate, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form N-Boc-4-aminopiperidine. researchgate.net The tert-butoxycarbonyl (Boc) protecting group is crucial as it prevents side reactions at the piperidine nitrogen and can be easily removed under acidic conditions later in the synthetic sequence. nih.gov

Alternative, multi-step syntheses have also been reported. One such route involves the conversion of 4-piperidyl urea (B33335) to 1-Boc-4-piperidyl urea, followed by a Hofmann rearrangement using bromine and sodium hydroxide (B78521) to yield 1-Boc-4-aminopiperidine. google.com General synthetic strategies for the piperidine ring also include various intramolecular cyclization reactions, such as aza-Michael additions and metal-catalyzed cyclizations of linear amino-alkenes or amino-aldehydes. mdpi.comnih.gov

| Method | Starting Material | Key Steps/Reagents | Product | Key Features |

| Reductive Amination | N-Boc-4-piperidone | Ammonia source (e.g., NH₄OAc), NaBH₃CN or NaBH(OAc)₃ | N-Boc-4-aminopiperidine | A direct and high-yielding method to introduce the 4-amino group. researchgate.net |

| Hofmann Rearrangement | 4-Piperidyl urea | 1. (Boc)₂O2. Br₂, NaOH | N-Boc-4-aminopiperidine | A classical rearrangement approach to form the primary amine. google.com |

| Intramolecular Cyclization | Linear Amino-aldehydes | Cobalt(II) catalyst | Substituted Piperidines | Radical-mediated cyclization for constructing the core ring structure. mdpi.com |

Coupling Reactions for the Formation of the 1-(3-Nitropyridin-2-YL)piperidin-4-amine Framework

The final assembly of the this compound framework is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly efficient due to the electronic properties of the 2-substituted-3-nitropyridine moiety.

The key precursor, 2-chloro-3-nitropyridine, is an excellent substrate for SNAr reactions. The electron-withdrawing nitro group at the 3-position, along with the ring nitrogen, strongly polarizes the C2-Cl bond, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. nih.govnih.govresearchgate.net The nucleophile in this case is the ring nitrogen of piperidin-4-amine (or its N-Boc protected form).

The reaction is generally carried out by heating 2-chloro-3-nitropyridine with one equivalent of N-Boc-4-aminopiperidine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt₃) or potassium carbonate (K₂CO₃) to scavenge the hydrochloric acid (HCl) byproduct. nih.gov Following the successful coupling, the Boc protecting group on the piperidine-4-amine moiety can be removed using acidic conditions, such as trifluoroacetic acid (TFA) or HCl in dioxane, to yield the final target compound. nih.gov

| Reactant 1 | Reactant 2 | Typical Conditions | Reaction Type | Key Features |

| 2-Chloro-3-nitropyridine | N-Boc-4-aminopiperidine | Heat, Solvent (e.g., Ethanol, THF), Base (e.g., K₂CO₃, NEt₃) | Nucleophilic Aromatic Substitution (SNAr) | Highly efficient due to activation by the 3-nitro group. nih.govnih.gov |

| 2-Fluoro-3-nitropyridine | N-Boc-4-aminopiperidine | Milder conditions may apply | Nucleophilic Aromatic Substitution (SNAr) | Fluoro-substituents are often more reactive than chloro-substituents in SNAr reactions. researchgate.net |

Regioselective Synthesis and Functionalization of Related Nitropyridine Derivatives

The regioselectivity of reactions involving nitropyridines is largely dictated by the powerful directing effect of the nitro group. In nucleophilic substitution reactions, the nitro group activates the positions ortho and para to it. For a 3-nitropyridine substrate, this means the 2-, 4-, and 6-positions are activated.

When a good leaving group is present, as in 2-chloro-3-nitropyridine, substitution occurs almost exclusively at the 2-position. nih.gov In cases like 2,6-dichloro-3-nitropyridine, selective mono-substitution can often be achieved at the 2-position under controlled conditions, demonstrating the strong activating effect of the adjacent nitro group. nih.gov

Methods such as vicarious nucleophilic substitution (VNS) and oxidative amination allow for the introduction of substituents, particularly amino groups, onto 3-nitropyridine rings that lack a leaving group. researchgate.netntnu.no These reactions typically direct the incoming nucleophile to the position para to the nitro group (the 6-position), or sometimes the ortho position (the 2-position), with high regioselectivity. researchgate.netntnu.no Furthermore, the nitro group itself can sometimes be displaced by strong nucleophiles, such as thiolates, in certain activated systems. mdpi.com

Advanced Synthetic Transformations of the this compound Scaffold

The this compound scaffold possesses two key functional handles for advanced transformations: the nitro group on the pyridine ring and the primary amine at the 4-position of the piperidine ring.

The primary amine is a versatile site for derivatization. It can readily undergo:

Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU) to form a wide array of amides. nih.govoup.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines. nih.gov

The nitro group is another key site for modification. Its reduction to an amino group is a common and powerful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., SnCl₂/HCl). The resulting 1-(3-aminopyridin-2-yl)piperidin-4-amine provides a new point of diversification. The newly formed aromatic amine can be acylated, alkylated, or converted into a diazonium salt, which can then participate in a range of Sandmeyer-type reactions to introduce halogens, cyano groups, or hydroxyl groups.

These advanced transformations allow for the systematic exploration of the chemical space around the core scaffold, enabling the generation of diverse libraries of compounds for various research applications. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 3 Nitropyridin 2 Yl Piperidin 4 Amine Derivatives

Reactions Involving the Nitro Group on the Pyridine (B92270) Ring

The nitro group at the 3-position of the pyridine ring significantly influences the electron density of the aromatic system, rendering it susceptible to specific types of reactions.

The reduction of the nitro group on the 3-nitropyridine (B142982) ring is a common transformation that leads to the corresponding 3-aminopyridine derivatives. This conversion can be achieved through various methods, including electrochemical reduction in an acidic solution. For instance, 3-nitropyridines can be electrochemically reduced in the presence of an acid to yield 3-aminopyridines. google.com This method offers an alternative to traditional reducing agents like tin(II) chloride, which can generate significant waste. google.com The resulting amino group can then serve as a handle for further functionalization.

| Reactant | Conditions | Product | Reference |

| 3-Nitropyridine | Electrochemical reduction, acidic solution | 3-Aminopyridine | google.com |

| 4-Amino-3-nitropyridine | SnCl2 | 2-Chloro-3,4-diaminopyridine | google.com |

This table summarizes reduction reactions of nitropyridine derivatives.

The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This allows for the displacement of suitable leaving groups on the ring by nucleophiles. In the context of 3-nitropyridines, the nitro group itself can act as a leaving group, particularly when activated by other substituents. nih.gov

Research has shown that in certain 3-nitropyridine systems, the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov For example, the reaction of 2-methyl-3,5-dinitropyridine with thiols in the presence of a base like potassium carbonate leads to the selective substitution of the 3-nitro group. nih.gov The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring. nih.gov

Furthermore, studies on related halonitropyridines have revealed interesting reactivity patterns. For instance, the reaction of 3-bromo-4-nitropyridine with amines can lead to a mixture of products, including an unexpected nitro-group migration product alongside the expected nucleophilic substitution products. clockss.org This highlights the complex nature of nucleophilic substitution reactions on highly functionalized pyridine rings.

| Substrate | Nucleophile | Conditions | Product(s) | Reference |

| 2-Methyl-3,5-dinitropyridine | Thiols | K2CO3, DMF | 3-Thioether substituted pyridine | nih.gov |

| 3-Bromo-4-nitropyridine | Amines | Polar aprotic solvents | Mixture including nitro-group migration product | clockss.org |

This table illustrates examples of nucleophilic aromatic substitution on nitropyridine rings.

Reactivity of the Piperidin-4-amine Moiety

The piperidin-4-amine portion of the molecule provides a site for a variety of chemical modifications, primarily centered around the reactivity of the primary amine.

While the piperidine (B6355638) ring itself is generally stable, its functionalization can lead to subsequent transformations. The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of corresponding pyridine precursors. nih.gov The functionalization of the piperidine ring can be achieved through various synthetic approaches, leading to a diverse array of derivatives, including spiropiperidines. researchgate.net Ring transformations involving the piperidine moiety are less common but can be designed based on the specific substituents present. For instance, three-component ring transformations of dinitropyridone with a ketone and an ammonia (B1221849) source can lead to the formation of nitropyridines, demonstrating a "scrap and build" approach to heterocyclic synthesis. nih.gov

Intramolecular and Intermolecular Cycloaddition Reactions of Related Nitropyridyl Isocyanates

While direct studies on the cycloaddition reactions of 1-(3-nitropyridin-2-yl)piperidin-4-amine derived isocyanates are not extensively documented in the provided search results, the reactivity of related isocyanates and nitropyridyl systems in cycloaddition reactions provides valuable insights.

Isocyanates are known to participate in various cycloaddition reactions, including [3+2] and [4+1] cycloadditions. kuleuven.bersc.org For instance, the reaction of nitrones with isocyanates has been studied computationally, revealing that the reaction can proceed through either a concerted or a stepwise mechanism depending on the solvent polarity. kuleuven.be These reactions lead to the formation of heterocyclic structures like 1,2,4-oxadiazolidin-5-ones. kuleuven.be

Intramolecular cycloadditions offer a powerful method for the synthesis of complex polycyclic systems. mdpi.comnau.edu For example, intramolecular nitrile oxide cycloadditions have been utilized to create fused ring systems. mdpi.com Similarly, intramolecular [3+2] cycloadditions of nitrile ylides with isocyanates have been developed to synthesize α-amino-α-aryl α-amino esters. rsc.org These examples suggest that a suitably functionalized derivative of this compound, such as one containing an isocyanate group, could potentially undergo intramolecular cycloaddition reactions to form novel polycyclic structures.

Intermolecular cycloadditions involving isocyanates are also well-established. The [4+1] cycloaddition of isocyanides with various electrophilic substrates, including vinyl isocyanates, provides access to a wide range of five-membered heterocycles. rsc.org This suggests that an isocyanate derived from the title compound could potentially react with suitable 1,3-dipoles or other reactive partners in intermolecular cycloaddition reactions.

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | Nitrones and Isocyanates | 1,2,4-Oxadiazolidin-5-ones | kuleuven.be |

| Intramolecular [3+2] Cycloaddition | Nitrile ylides and Isocyanates | α-Amino-α-aryl α-amino esters | rsc.org |

| [4+1] Cycloaddition | Isocyanides and Vinyl isocyanates | Five-membered heterocycles | rsc.org |

This table provides examples of cycloaddition reactions involving isocyanates and related species.

Theoretical Studies of Reaction Mechanisms in Nitropyridine Systems

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the complex reaction mechanisms governing the reactivity of nitropyridine systems. These studies provide deep insights into reaction pathways, transition states, and the electronic factors that control reaction outcomes. A significant focus of this research has been on understanding nucleophilic substitution reactions, which are crucial for the functionalization of the electron-deficient nitropyridine ring.

One of the most extensively studied reactions is the Vicarious Nucleophilic Substitution (VNS). researchgate.netacs.org Density Functional Theory (DFT) calculations have been employed to model the VNS reaction between 3-nitropyridine and various carbanions. researchgate.net These theoretical models have been instrumental in mapping the potential energy surface of the reaction. The mechanism is understood to proceed in two main steps: the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a leaving group from the carbanion. acs.org

Computational studies have revealed the critical role of both steric and electronic factors in the success of the VNS reaction. For instance, while methyl and primary alkyl groups can be readily introduced into the 3-nitropyridine ring, theoretical models and experimental results show that the reaction with secondary carbanions, such as that from isopropyl phenyl sulfone, does not yield the expected alkylated product. acs.org Instead, a stable N-protonated Meisenheimer-type adduct is formed. acs.org Theoretical analysis indicates that steric hindrance between the bulky isopropyl group and the adjacent nitro group prevents the necessary planarization of the transition state for the β-elimination step to occur. acs.org This "one-sided hindrance" effectively halts the reaction after the initial adduct formation. acs.org

The table below presents relative energies calculated using DFT for model reactions between 3-nitropyridine and different carbanions, illustrating the energetics of the key intermediates in the VNS pathway.

| Reactant System | Intermediate | Relative Energy (kcal/mol) |

| 3-nitropyridine + Methyl Phenyl Sulfone Carbanion | Meisenheimer Adduct | Data not available in snippets |

| 3-nitropyridine + Ethyl Phenyl Sulfone Carbanion | Meisenheimer Adduct | Data not available in snippets |

| 3-nitropyridine + Isopropyl Phenyl Sulfone Carbanion | Meisenheimer Adduct | Data not available in snippets |

| Model Dianionic Structures | Shallow Minima | Data available in supporting information researchgate.net |

Note: Specific energy values from the primary literature are required for a complete quantitative comparison.

Quantum-chemical calculations have also been applied to predict the regioselectivity of other nucleophilic attacks on the nitropyridine ring. For the amination of 3-nitropyridines, theoretical calculations suggest that the observed regioselectivity is primarily controlled by Coulombic interactions between the reactants. researchgate.net

Furthermore, theoretical studies have shed light on the mechanism of nitration of the pyridine ring itself, a key step in forming the precursors for compounds like this compound. The reaction of pyridine with dinitrogen pentoxide does not proceed via a typical electrophilic aromatic substitution. Instead, computational and experimental evidence supports a more complex pathway involving the initial formation of an N-nitropyridinium nitrate intermediate. researchgate.netntnu.no This is followed by the addition of bisulfite, leading to dihydropyridine intermediates. The crucial step is the migration of the nitro group from the nitrogen atom to the 3-position of the ring, which is proposed to occur via a Current time information in Edmonton, CA.chemrxiv.org sigmatropic shift. researchgate.net

Beyond VNS and nitration, other reaction mechanisms in nitropyridine systems have been investigated theoretically. The potential energy surfaces (PESs) for reactions involving radical species and pyridine have been mapped to understand ring-contraction versus ring-expansion pathways. chemrxiv.org Similarly, computational methods like DFT have been used to explore the mechanisms of three-component ring transformations that can produce highly substituted nitropyridines. nih.gov These studies often focus on identifying key bicyclic intermediates and understanding the factors that drive the "scrap and build" transformation of the heterocyclic core. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 3 Nitropyridin 2 Yl Piperidin 4 Amine Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-Nitropyridin-2-YL)piperidin-4-amine is expected to exhibit distinct signals corresponding to the protons of the 3-nitropyridine (B142982) and piperidine-4-amine moieties. The aromatic region would display signals for the pyridine (B92270) ring protons. Based on studies of similar 2-amino-3-nitropyridine compounds, the chemical shifts for these protons are influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the amino group. The proton at position 6 of the pyridine ring is expected to appear at the lowest field, followed by the proton at position 4, and then the proton at position 5.

The piperidine (B6355638) ring protons would appear in the aliphatic region of the spectrum. The proton at the C4 position, attached to the same carbon as the amine group, would likely be a multiplet. The axial and equatorial protons on the piperidine ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen of the piperidine ring (C2' and C6') are expected to be shifted downfield compared to the other piperidine protons due to the influence of the electronegative nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atoms of the pyridine ring would resonate in the aromatic region, with their chemical shifts significantly affected by the substituents. The carbon bearing the nitro group (C3) would be shifted downfield, while the carbon attached to the piperidine nitrogen (C2) would also show a downfield shift. Studies on substituted pyridine N-oxides have shown that the chemical shifts of ring carbons are sensitive to the nature and position of substituents core.ac.ukresearchgate.net.

The piperidine ring carbons would appear in the aliphatic region. The carbon atom attached to the primary amine group (C4) and the carbons adjacent to the ring nitrogen (C2' and C6') are expected to have distinct chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4' (Pyridine) | 7.2 - 7.5 | C4' (Pyridine) |

| H5' (Pyridine) | 8.0 - 8.3 | C5' (Pyridine) |

| H6' (Pyridine) | 8.4 - 8.7 | C6' (Pyridine) |

| H1 (Piperidine) | 2.8 - 3.2 | C2', C6' (Piperidine) |

| H2ax, H6ax (Piperidine) | 1.4 - 1.8 | C3', C5' (Piperidine) |

| H2eq, H6eq (Piperidine) | 1.9 - 2.3 | C4' (Piperidine) |

| H3ax, H5ax (Piperidine) | 1.2 - 1.6 | C2 (Pyridine) |

| H3eq, H5eq (Piperidine) | 1.8 - 2.2 | C3 (Pyridine) |

| NH₂ | 1.5 - 2.5 (broad) |

Note: These are predicted values based on analogous structures and general chemical shift trends. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and N-O bonds. The N-H stretching vibrations of the primary amine group on the piperidine ring would typically appear in the region of 3300-3500 cm⁻¹ as two distinct bands for symmetric and asymmetric stretching. The N-H bending vibration is expected around 1600 cm⁻¹. Aromatic C-H stretching vibrations of the pyridine ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperidine ring will be observed just below 3000 cm⁻¹. The characteristic stretching vibrations of the nitro group (NO₂) are expected to produce strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the pyridine ring, are often strong in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Asymmetric Stretch | ~3400 |

| Primary Amine (NH₂) | N-H Symmetric Stretch | ~3300 |

| Primary Amine (NH₂) | N-H Scissoring | ~1620 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2800 - 3000 |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Piperidine Ring | C-N Stretch | 1180 - 1250 |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄N₄O₂), HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.

Expected Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected to be observed. Common fragmentation pathways for related compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂). Fragmentation of the piperidine ring is also likely, potentially involving cleavage at the bonds adjacent to the nitrogen atom. The fragmentation of substituted pyridines often involves the loss of HCN or related fragments acs.org. The study of nitrosamine compounds has shown that the loss of the NO radical is a primary fragmentation pathway nih.gov.

Predicted Key Mass Fragments:

| m/z | Possible Fragment |

| 222.1117 | [M]⁺ (Exact Mass) |

| 223.1195 | [M+H]⁺ |

| 176 | [M - NO₂]⁺ |

| 192 | [M - NO]⁺ |

| 123 | [C₅H₃N₂O₂]⁺ (Nitropyridinyl moiety) |

| 100 | [C₅H₁₂N₂]⁺ (Aminopiperidine moiety) |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, analysis of a closely related compound, N-(4-methylphenyl)-3-nitropyridin-2-amine, offers insights into the likely solid-state conformation cdnsciencepub.com.

In the solid state, the piperidine ring of this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The orientation of the 3-nitropyridin-2-yl group and the 4-amino group (axial or equatorial) will be determined by steric and electronic factors to minimize conformational strain.

Hypothetical Crystallographic Data Table:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Piperidine Conformation | Chair |

| Key Intermolecular Interactions | N-H···N (amine to pyridine) |

| N-H···O (amine to nitro) | |

| π-π stacking (pyridine rings) |

Chiroptical Spectroscopic Methods for Stereochemical Assignment (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if chiral derivatives are synthesized, for instance, by introducing a chiral center on the piperidine ring or by using a chiral substituent, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining their absolute stereochemistry.

The synthesis of chiral piperidine derivatives has been achieved using various stereoselective methods researchgate.netnih.gov. For a chiral analog of this compound, the CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the chromophores, primarily the 3-nitropyridine moiety. The sign and magnitude of these Cotton effects would be directly related to the stereochemistry of the chiral centers. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could be used to predict the CD spectra for different stereoisomers, and comparison with the experimental spectrum would allow for the assignment of the absolute configuration.

Mechanistic Investigations of Biological Activities of 1 3 Nitropyridin 2 Yl Piperidin 4 Amine As a Molecular Probe

Enzyme Inhibition Mechanisms

The unique electronic and structural characteristics of 1-(3-Nitropyridin-2-YL)piperidin-4-amine suggest its potential as an inhibitor for several classes of enzymes. The nitropyridine group, in particular, is found in various biologically active compounds.

While specific kinetic studies on the urease inhibitory activity of this compound are not extensively documented, research on structurally similar compounds provides insight into potential mechanisms. Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335), leading to an increase in pH which can be pathogenic. nih.gov The inhibition of this enzyme is a key strategy against infections caused by ureolytic bacteria. mdpi.com

Studies on pyridine (B92270) carboxamide and carbothioamide derivatives have demonstrated that this class of compounds can exhibit significant urease inhibition. mdpi.com Kinetic analyses, such as the Lineweaver–Burk plot, have shown that some pyridine-based inhibitors act via a competitive mode of inhibition, suggesting they compete with the substrate (urea) for binding at the enzyme's active site. mdpi.com Molecular docking studies further support this by showing interactions with the active site of the urease enzyme. mdpi.com Although direct data for this compound is pending, the presence of the pyridine scaffold suggests a potential for similar inhibitory activity.

Direct mechanistic studies detailing the inhibition of PIM kinases, CHK1, CDK4/6, JAK2, or GSK3 by this compound have not been extensively reported. However, the core nitropyridine structure is a recognized scaffold in the development of inhibitors for several of these kinase families.

PIM Kinases: The pyridine and pyridone cores are frequently found in molecules designed as PIM-1 kinase inhibitors. researchgate.netnih.gov These inhibitors are often ATP-competitive, binding to the hinge region of the kinase's ATP-binding pocket. nih.govtandfonline.com

CDK4/6: Selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are crucial in cancer therapy as they block the G1 to S phase transition of the cell cycle. nih.govnih.gov While various heterocyclic compounds serve as CDK4/6 inhibitors, specific data for this compound is not available.

JAK2 and GSK3: The synthesis of nitropyridine derivatives has been explored for the development of potent inhibitors against Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov For instance, certain nitropyridine-based compounds have shown GSK3 inhibition with an IC50 value as low as 8 nM. nih.gov

CHK1: The 3-aminopyridin-2-one scaffold, related to the structure , has been identified in fragment libraries showing activity against Checkpoint Kinase 1 (CHK1). nih.gov

While the nitropyridine moiety is present in inhibitors of these kinases, the specific activity and mechanism of this compound remain to be elucidated.

There is currently a lack of available scientific literature describing the molecular basis of anticoagulant activity for this compound through the inhibition of Factor IXa. While piperidine (B6355638) derivatives have been investigated as inhibitors of other coagulation factors, such as Factor Xa, specific data regarding Factor IXa is not present in the reviewed sources. nih.govresearchgate.net

Reports on the specific enzymatic interaction mechanisms between this compound and the serine protease chymotrypsin are not available in the current literature. Chymotrypsin inhibitors typically function by targeting the enzyme's active site to block substrate binding and cleavage. scbt.com While various natural and synthetic compounds are known to inhibit chymotrypsin, the activity of this particular nitropyridine derivative has not been characterized. nih.gov

The nitropyridine scaffold is a key structural feature in compounds designed to inhibit critical enzymes in the HIV-1 lifecycle.

Integrase Inhibition: The pyridine moiety is a privileged structure found in four of the five FDA-approved HIV-1 integrase strand transfer inhibitors (INSTIs), including Raltegravir and Dolutegravir. nih.gov These drugs function by blocking integrase, the enzyme responsible for inserting the viral genome into the host cell's DNA, which is a critical step for retroviral replication. nih.gov The mechanism of these inhibitors highlights the importance of the pyridine core in designing effective anti-integrase agents.

Reverse Transcriptase Inhibition: Substituted nitropyridine derivatives have been designed and identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One study identified a nitropyridine derivative, compound 7b, as a highly promising candidate that inhibits HIV-1 replication with an EC50 value of 0.056 μM. nih.gov These NNRTIs act by binding to a hydrophobic pocket near the active site of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. nih.gov

The established activity of nitropyridine derivatives against both integrase and reverse transcriptase suggests that this compound could potentially act as a molecular probe for these viral enzymes.

Receptor Modulation Mechanisms

While piperidine-containing scaffolds are known to act as ligands for a variety of receptors, specific studies elucidating the receptor modulation mechanisms of this compound have not been reported. For context, other molecules incorporating a piperidine ring have been shown to function as agonists or antagonists at specific receptors, such as the nociceptin receptor (NOP). nih.govnih.gov In these cases, the piperidine N-substituent often plays a critical role in determining the functional activity at the receptor. nih.gov Similarly, other piperidin-4-yl derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a cytosolic pattern recognition receptor. mdpi.com However, the specific receptor targets and modulation mechanisms for this compound remain an area for future investigation.

5-HT1F Receptor Agonism: Structural Determinants of Receptor Binding and Activation

The compound this compound features a pyridinyl-piperidine scaffold, a key structural motif found in selective agonists for the 5-hydroxytryptamine (serotonin) 1F (5-HT1F) receptor. The 5-HT1 receptor subfamily, which includes 5-HT1F, is involved in mood regulation, anxiety, and pain perception nih.gov. Agonists targeting this receptor have been developed as potential therapeutics for conditions like migraine nih.govnih.gov.

The binding and activation of the 5-HT1F receptor are determined by specific structural interactions within its binding pocket. The general structure of serotonin receptors consists of seven transmembrane helices, with the ligand binding region located deep within this structure, formed by residues from transmembrane domains 3, 5, 6, and 7 nih.gov. For selective 5-HT1F agonists like Lasmiditan, which also possesses a pyridinyl-piperidine core, the interaction between the ligand and an extended binding pocket is crucial for its high selectivity over other serotonin receptor subtypes biorxiv.orgbiorxiv.org.

Structural studies of related receptors highlight the importance of specific amino acid residues. For instance, in the 5-HT1E receptor, which shares high affinity for certain ligands with 5-HT1F, residue E3116.55 forms a key hydrogen bond that influences selectivity nih.gov. The conformational requirements for agonist activity and selectivity are dictated by electrostatic and steric interactions between the ligand and the receptor's binding site nih.gov. Therefore, the pyridinyl-piperidine structure of this compound is predicted to engage with the 5-HT1F receptor in a manner that allows for specific binding and subsequent receptor activation, making it a valuable tool for studying serotonergic pathways.

Antimicrobial Action Mechanisms

The chemical structure of this compound, specifically its nitropyridine component, suggests potential antimicrobial properties based on the known activities of related nitro-containing compounds.

DNA Cleaving Activity of Nitropyridine Cocrystals

Nitro-substituted aromatic compounds have been investigated for their capacity to induce DNA cleavage nih.gov. The nitropyridine moiety, in particular, may contribute to this activity. Studies on related compounds have shown that both p-nitrophenyl and pyridoyl groups can participate in the photocleavage of DNA nih.gov. The mechanism of action for many nitro compounds involves enzymatic bioreduction, which forms free radicals capable of damaging cellular components, including DNA, leading to cell death in bacteria and parasites mdpi.com. This process is often catalyzed by nitroreductase enzymes mdpi.com. The cleavage of the DNA strand can occur through oxidative mechanisms, targeting the deoxyribose backbone researchgate.net. While direct studies on cocrystals of this compound are not available, the presence of the nitropyridine group provides a strong rationale for investigating its potential to function as a DNA cleaving agent.

Interference with Bacterial and Fungal Pathogen Activities

Derivatives of nitropyridine and other nitro-containing heterocycles have demonstrated notable antibacterial and antifungal activities researchgate.netnih.govmdpi.com. For example, nitroxoline and its derivatives have shown broad-spectrum antimicrobial efficacy nih.gov. The mechanism of action is often linked to the ability of the nitro group to be reduced within the microbial cell, creating reactive nitrogen species that are toxic to the pathogen mdpi.com. Various nitropyridine and naphthyridine derivatives have been found to be active against a range of bacterial and fungal strains, including S. aureus, E. coli, and C. albicans researchgate.netmdpi.com. The effectiveness of these compounds suggests that this compound could similarly interfere with the viability of bacterial and fungal pathogens, warranting its investigation as a potential antimicrobial probe.

Anticancer Mechanisms

The piperidine and nitropyridine moieties are common scaffolds in the design of anticancer agents. The combination of these two groups in this compound suggests a potential for anticancer activity through various mechanisms.

Specificity Against Cancer Cell Lines (e.g., MCF-7, HepG2, PC3, LNCaP, DU145, HL60)

Numerous piperidine derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines, demonstrating selective toxicity towards malignant cells nih.govnih.govnih.gov. For instance, certain piperidine compounds have shown anti-proliferative activity in both androgen-dependent (LNCaP) and androgen-independent (PC3, DU145) prostate cancer cells nih.gov. Similarly, other piperidine and pyridine-thiazole derivatives have exhibited promising cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines nih.govresearchgate.net. The cytotoxic potential of these compounds is often observed in the low micromolar range nih.gov. Some 3,5-bis(benzylidene)piperidin-4-ones have displayed selective toxicity against neoplastic HL-60 (leukemia) cells compared to normal cells nih.gov. This body of evidence suggests that this compound could exhibit selective cytotoxicity against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Related Piperidine and Pyridine Derivatives Against Various Cancer Cell Lines This table is for illustrative purposes and compiles data from studies on related, but distinct, chemical compounds.

| Compound Class | Cancer Cell Line | Reported Activity |

|---|---|---|

| Piperidine Derivatives | PC3 (Prostate) | Inhibition of proliferation, induction of apoptosis nih.gov |

| Piperine | LNCaP, PC-3, DU-145 (Prostate) | Anti-proliferative activity nih.gov |

| Pyridine-Thiazole Derivatives | MCF-7 (Breast), HepG2 (Liver) | Promising anticancer activity researchgate.net |

| Piperidones | HL-60 (Leukemia) | Selective cytotoxicity nih.govnih.gov |

Modulation of Cellular Targets (e.g., protein tyrosine kinases, Met kinase, HDAC, IDH, cyclin, MAPK, ribonucleotide reductase)

The structural components of this compound are found in various inhibitors of key cellular targets involved in cancer progression. Protein kinases, in particular, are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer ed.ac.uk.

The 3-nitropyridine (B142982) moiety can act as an electrophilic "warhead" in kinase inhibitors. For example, a compound containing a 6-chloro-3-nitropyridine group was designed to engage a cysteine residue in the hinge region of kinases like MPS1 and receptor tyrosine kinases mdpi.com. Furthermore, 2-amino-3-nitropyridine compounds serve as key intermediates in the synthesis of potent dual inhibitors of FLT3 and Aurora kinases, which are crucial in acute myeloid leukemia nih.gov.

Piperidine rings are also integral to many kinase inhibitors, often serving as a scaffold to orient other functional groups for optimal binding nih.gov. Additionally, related pyridine-based structures have been incorporated into dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC), another important class of anticancer targets nih.govnih.gov. The presence of these pharmacophoric elements in this compound suggests its potential to modulate the activity of various cellular targets implicated in oncology.

Table 2: Cellular Targets Modulated by Structurally Related Compounds This table illustrates targets inhibited by compounds containing nitropyridine or piperidine moieties.

| Cellular Target Class | Specific Example | Inhibitor Structural Motif |

|---|---|---|

| Protein Tyrosine Kinases | FLT3, Aurora Kinase, MPS1 | Nitropyridine, Imidazo[4,5-b]pyridine mdpi.comnih.gov |

| c-Met Kinase | Quinoxaline Derivatives | |

| Histone Deacetylases (HDAC) | Pan-HDAC | Triazolopyridine nih.gov |

| Dual-Target Inhibitors | JAK/HDAC | Triazolopyridine nih.gov |

Antimalarial Mechanisms

There is no available research data to suggest or outline the specific antimalarial mechanisms of this compound. While the piperidine and nitropyridine moieties are found in various biologically active molecules, including some with antimalarial properties, the specific mode of action for this compound against Plasmodium species has not been investigated or reported. Mechanistic studies would be required to determine if this compound targets specific pathways in the parasite, such as hemoglobin digestion, folate biosynthesis, or protein synthesis.

Mechanisms of Necroptosis Inhibition

Currently, there are no published studies that have explored the role of this compound as an inhibitor of necroptosis. The key mediators of necroptosis, such as Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), are common targets for therapeutic intervention. However, there is no evidence to indicate that this compound interacts with or modulates the activity of these or any other proteins involved in the necroptotic pathway.

Herbicidal Activity Mechanisms (e.g., Protoporphyrinogen Oxidase Inhibition)

The potential for this compound to act as a herbicide, specifically through the inhibition of protoporphyrinogen oxidase (PPO), has not been documented in the scientific literature. PPO is a well-established target for many commercial herbicides. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cellular damage in plants. Without experimental data, any suggestion that this compound functions as a PPO inhibitor would be unfounded.

Advanced Structure Activity Relationship Sar Studies for 1 3 Nitropyridin 2 Yl Piperidin 4 Amine Scaffolds

Systematic Elucidation of Key Pharmacophoric Features

A pharmacophore model for the 1-(3-nitropyridin-2-yl)piperidin-4-amine scaffold would hypothetically identify the essential structural features required for biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For this specific scaffold, key pharmacophoric points would likely involve:

The 3-nitro group on the pyridine (B92270) ring: This strong electron-withdrawing group can act as a hydrogen bond acceptor and significantly influences the electronic properties of the aromatic ring.

The pyridine nitrogen: This atom is a potential hydrogen bond acceptor.

The piperidine (B6355638) ring: This saturated heterocycle acts as a three-dimensional scaffold, orienting the other functional groups. Its conformational flexibility could be crucial for fitting into a biological target.

The 4-amino group on the piperidine ring: This primary amine is a key hydrogen bond donor and a potential site for salt bridge formation.

The linkage between the pyridine and piperidine rings: The C-N bond's rotational properties would influence the relative orientation of the two rings.

Influence of Substituent Variations on Biological Potency and Selectivity

SAR studies would systematically modify different parts of the molecule to understand their impact on activity and selectivity.

Pyridine Ring Substitutions: Replacing or modifying the nitro group would be a primary focus. For instance, substituting it with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂) would probe the electronic requirements for activity. The position of the substituent would also be critical.

Piperidine Ring Modifications: The 4-amino group could be derivatized to secondary or tertiary amines, amides, or other functional groups to explore the necessity of a primary amine for interaction with the target.

Scaffold Modifications: The piperidine ring itself could be altered, for example, by changing its size (e.g., to a pyrrolidine (B122466) or azepane) or by introducing substituents on the ring to explore the spatial requirements of the binding pocket.

A hypothetical SAR table might look like this:

| Compound | R1 (on Pyridine) | R2 (on Piperidine Amine) | Biological Activity (IC₅₀, nM) |

| Parent | 3-NO₂ | -NH₂ | Value |

| Analog 1 | 3-CN | -NH₂ | Value |

| Analog 2 | 3-OCH₃ | -NH₂ | Value |

| Analog 3 | 3-NO₂ | -NHCH₃ | Value |

| Analog 4 | 3-NO₂ | -N(CH₃)₂ | Value |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The this compound scaffold has several rotatable bonds, leading to multiple possible conformations. The piperidine ring typically adopts a chair conformation, but the orientation of the 4-amino group (axial vs. equatorial) could significantly impact activity.

Computational methods, such as molecular dynamics simulations, would be used to predict the low-energy, biologically active conformation. Experimental techniques like NMR spectroscopy can provide insights into the preferred conformation in solution. Correlating the conformational preferences of a series of analogs with their biological activities can reveal the specific 3D arrangement required for optimal target binding.

Scaffold Morphing and Bioisosteric Replacement Strategies for Enhanced Activity and Novelty

Scaffold morphing and bioisosteric replacement are strategies used to modify the core structure of a molecule to improve its properties while retaining its biological activity. nih.govnih.gov These techniques are crucial for lead optimization and for generating novel chemical entities that may have improved pharmacokinetic profiles or can circumvent existing patents. researchgate.netresearchgate.net

Scaffold Morphing: This involves replacing the central piperidine or pyridine ring with a different ring system that maintains the correct spatial arrangement of the key pharmacophoric features. For example, the piperidine ring could be replaced by a cyclohexane (B81311) or a different heterocycle.

Bioisosteric Replacement: This involves swapping specific functional groups with others that have similar physical or chemical properties. nih.govresearchgate.net For instance, the nitro group could be replaced by a cyanomethyl group, or the pyridine ring could be replaced by a pyrimidine (B1678525) or a phenyl ring to explore different electronic and steric interactions.

| Original Fragment | Potential Bioisosteric Replacement | Rationale |

| 3-Nitro group | -CN, -SO₂CH₃ | Maintain electron-withdrawing character |

| Pyridine Ring | Phenyl, Thiophene, Pyrimidine | Alter aromaticity, hydrogen bonding capacity, and metabolic stability |

| Piperidine Ring | Cyclohexane, Pyrrolidine | Modify scaffold rigidity and size |

Rational Design Principles Derived from SAR Data

The culmination of SAR studies is the development of a set of rational design principles. These principles guide the design of future generations of compounds with potentially superior properties. Based on the hypothetical studies above, such principles might include:

Strong electron-withdrawing character on the pyridine ring is essential for high potency.

A primary or secondary amine at the 4-position of the piperidine ring is required for key hydrogen bonding interactions.

The equatorial orientation of the 4-amino group is preferred for optimal binding.

These principles, derived from comprehensive SAR data, would enable medicinal chemists to design new molecules with a higher probability of success, thereby accelerating the drug discovery process. nih.govnih.gov

Methodological Frameworks for in Vitro Biological Assessment of 1 3 Nitropyridin 2 Yl Piperidin 4 Amine Analogs

In Vitro Enzyme Activity Assays and Inhibition Kinetics

The initial assessment of 1-(3-Nitropyridin-2-YL)piperidin-4-amine analogs often involves direct measurement of their effect on purified enzyme activity. Since many pyridine (B92270) and piperidine (B6355638) derivatives are developed as kinase inhibitors, these assays are frequently designed to quantify the inhibition of specific protein kinases. mdpi.comnih.gov

A common approach is the use of fluorescence-based assays that monitor the activity of a given protein kinase. nih.gov These assays involve incubating the kinase with a fluorescent peptide substrate and the co-substrate MgATP. The change in fluorescence over time, which corresponds to the phosphorylation of the substrate, is monitored to determine the reaction rate. nih.gov Potential inhibitors, such as the analogs of this compound, are added to the reaction mixture to measure their ability to slow down the enzymatic reaction.

Key parameters derived from these assays include:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of a compound's potency.

Inhibition Kinetics: These studies determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For ATP-competitive inhibitors, the compound binds to the same site as ATP, preventing the kinase from carrying out the phosphorylation reaction. nih.govniu.edu

Various detection methods can be employed, such as monitoring the formation of ADP, a product of the kinase reaction, using a fluorescent ADP sensor. aatbio.com This provides a universal method applicable to a wide range of kinases. aatbio.com Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another advanced technique used for its sensitivity and suitability for high-throughput screening (HTS). bmglabtech.com In a TR-FRET assay, a tagged kinase, a fluorescent tracer (based on a known inhibitor), and a Europium-labeled antibody are used. An inhibitor compound will displace the tracer, leading to a decrease in the TR-FRET signal. bmglabtech.com

| Analog Compound | IC50 (nM) | Mechanism of Inhibition | Selectivity (Fold vs. Kinase Y) |

|---|---|---|---|

| Analog A | 15 | ATP-Competitive | >150 |

| Analog B | 45 | ATP-Competitive | 80 |

| Analog C | 120 | Non-competitive | 25 |

| Analog D | 8 | ATP-Competitive | >200 |

Cell-Based Assays for Functional and Phenotypic Screening

Following enzymatic assays, promising analogs are advanced to cell-based assays to evaluate their activity in a more physiologically relevant context. These assays can be broadly categorized as functional, measuring a specific cellular event (e.g., inhibition of a signaling pathway), or phenotypic, assessing a broader change in cell behavior or morphology. nih.govenamine.net

Two-Dimensional (2D) Cell Culture Systems

The most traditional format for cell-based screening involves growing cells as a monolayer on flat, plastic surfaces. These 2D cultures are widely used for initial assessments of a compound's cellular potency and cytotoxicity. nih.gov For example, cancer cell lines can be treated with varying concentrations of this compound analogs to determine their effect on cell viability and proliferation. mdpi.com Assays like the MTT assay, which measures metabolic activity, are commonly used to generate dose-response curves and calculate EC50 values (half-maximal effective concentration). mdpi.com

High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms

To efficiently test large libraries of chemical compounds, such as a series of this compound analogs, automated screening platforms are essential. chemdiv.com

High-Content Screening (HCS) , also known as high-content analysis, combines automated microscopy with sophisticated image analysis to extract multiparametric data from cells. nih.govresearchgate.net Instead of a single data point, HCS can simultaneously quantify multiple cellular features, such as changes in protein localization, organelle morphology, and cell viability. researchgate.net This approach provides a much richer, phenotypic profile of a compound's effect, aiding in mechanism-of-action studies and identifying potential off-target effects. enamine.netresearchgate.net

Advanced Detection and Quantification Techniques in Cellular Assays

The ability to accurately detect and quantify the effects of compounds in cellular assays relies on sophisticated technologies. These techniques are integral to both HTS and HCS platforms.

Fluorescence-Based Detection Methods

Fluorescence is a cornerstone of modern cell-based assays due to its high sensitivity, versatility, and amenability to automation. nih.gov A wide array of fluorescent probes and techniques are used to assess the cellular impact of compounds like this compound analogs.

Common methods include:

Fluorescent Probes: Dyes that stain specific cellular components (e.g., DAPI for nuclei, MitoTracker for mitochondria) are used to visualize cellular architecture and assess cytotoxicity. enamine.net

Immunofluorescence: Fluorescently labeled antibodies are used to detect the levels and subcellular localization of specific proteins, such as phosphorylated kinases, providing a direct readout of pathway inhibition.

Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors can be engineered to report on specific cellular events, such as protein-protein interactions or conformational changes, in real-time. nih.gov

Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., Green Fluorescent Protein, GFP) under the control of a specific promoter. The expression of GFP, and thus the fluorescence, serves as a readout for the activity of a particular signaling pathway. nih.gov

These fluorescence-based techniques allow for detailed, quantitative analysis of a compound's cellular effects, which is essential for making informed decisions in the drug discovery process. niu.edursc.org

| Parameter Measured (via Fluorescence) | Control (Vehicle) | Analog D (10 nM) | % Change |

|---|---|---|---|

| Cell Count (DAPI) | 10,000 | 6,500 | -35% |

| Phospho-Target Protein Intensity (Alexa Fluor 488) | 850 RFU | 150 RFU | -82% |

| Mitochondrial Membrane Potential (TMRM) | 920 RFU | 890 RFU | -3% |

| Nuclear Translocation of Transcription Factor (GFP-Fusion) | 1.2 (Nuc/Cyt Ratio) | 0.5 (Nuc/Cyt Ratio) | -58% |

| RFU: Relative Fluorescence Units; Nuc/Cyt: Nuclear to Cytoplasmic fluorescence ratio. |

Luminescence-Based Detection Methods

Luminescence-based detection methods are a cornerstone of modern high-throughput screening (HTS) for identifying and characterizing potential drug candidates, such as analogs of this compound. These assays are renowned for their high sensitivity, broad dynamic range, and low background signals, making them particularly suitable for assessing enzymatic activity, such as that of kinases. bpsbioscience.compromega.de Kinases are a major class of drug targets, and compounds with a pyridine-piperidine scaffold have been evaluated as kinase inhibitors. nih.govmdpi.com

A prominent application of luminescence in this context is the monitoring of ATP consumption or ADP production during a kinase-catalyzed phosphorylation reaction. bpsbioscience.com Since ATP is a universal substrate for kinases, assays that measure changes in its concentration are broadly applicable across the kinome. promega.com

Two widely used luminescence-based kinase assays are:

ADP-Glo™ Kinase Assay : This assay quantifies the amount of ADP produced in a kinase reaction. It is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted into a luminescent signal via a coupled enzymatic reaction. The light output is directly proportional to the kinase activity, meaning a potent inhibitor would lead to a decrease in luminescence. bpsbioscience.compromega.com This method is highly sensitive and can be used with a wide range of ATP concentrations. promega.com

Kinase-Glo® Assay : In contrast, this assay measures the amount of ATP remaining after the kinase reaction. A stabilized luciferase is used to generate a luminescent signal that is directly proportional to the ATP concentration. Therefore, the signal is inversely correlated with kinase activity; high kinase activity results in low luminescence, and inhibition of the kinase leads to a higher signal. bpsbioscience.com

These "Glo" assays are amenable to HTS formats and are valuable for primary screening of compound libraries to identify initial hits, as well as for subsequent dose-response studies to determine inhibitor potency (e.g., IC50 values). promega.com For analogs of this compound targeting kinases, these methods would provide a robust framework for in vitro biological assessment.

| Assay Principle | Analyte Detected | Relationship to Kinase Activity | Key Advantages | Example Platform |

|---|---|---|---|---|

| Quantifies ADP produced during the kinase reaction. | ADP | Directly Proportional | High sensitivity, suitable for low ATP conversion rates, tolerates high ATP concentrations. promega.com | ADP-Glo™ |

| Quantifies ATP remaining after the kinase reaction. | ATP | Inversely Proportional | Simple, robust, widely used for HTS. | Kinase-Glo® |

Spectrophotometric Detection Methods

Spectrophotometric assays are a classical and widely utilized method for measuring enzyme activity and inhibition. creative-enzymes.com These techniques rely on detecting a change in the absorption of light in the UV or visible spectrum as a reactant is converted to a product. wikipedia.orgyoutube.com They are valued for their low cost, robustness, and reproducibility. creative-enzymes.com The fundamental principle is Beer's Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. youtube.com

For the in vitro assessment of this compound analogs, spectrophotometric methods can be applied, for instance, in the evaluation of urease inhibition. A study on 1-(3-nitropyridin-2-yl)piperazine derivatives, which are structurally similar to the compound of interest, employed the indophenol method to determine inhibitory potential against jack bean urease. nih.gov This is a colorimetric assay where the amount of ammonia (B1221849) produced by urease-catalyzed hydrolysis of urea (B33335) is quantified. The ammonia reacts to form a colored indophenol dye, and the absorbance, measured at a specific wavelength, is proportional to the enzyme's activity. ijpp.org.in An inhibitor would reduce the rate of ammonia formation, leading to a lower absorbance reading.

Enzyme assays using spectrophotometry can be designed in two main ways:

Direct Assays : Wherein the substrate or product of the enzymatic reaction itself has distinct light-absorbing properties. A common example involves monitoring the oxidation or reduction of nicotinamide adenine dinucleotide coenzymes (NADH or NADPH), which absorb UV light at 340 nm in their reduced forms but not their oxidized forms (NAD+ or NADP+). wikipedia.orgijpp.org.in

Coupled Assays : When neither the substrate nor the product absorbs light conveniently, the reaction can be linked to a second, detectable reaction. wikipedia.org The product of the first enzymatic reaction serves as the substrate for a second enzyme, which in turn produces a light-absorbing product. wikipedia.org

These methods are essential for determining key kinetic parameters, such as the rate of reaction and the IC50 value of inhibitors, providing a quantitative measure of the potency of compounds like the this compound analogs.

| Assay Type | Principle | Typical Measurement | Application Example for Analogs |

|---|---|---|---|

| Colorimetric Assay | Measures a change in the absorption of light in the visible region, often involving a chromogenic substrate or a coupled reaction that produces a colored product. wikipedia.org | Change in absorbance at a specific visible wavelength over time. | Assessing urease inhibition by quantifying ammonia production via the colored indophenol method. nih.gov |

| UV Assay | Measures a change in the absorption of ultraviolet light. creative-enzymes.com | Change in absorbance at a specific UV wavelength (e.g., 340 nm for NADH). ijpp.org.in | Monitoring dehydrogenase activity by tracking the consumption of NADH. |

Molecular Biology Techniques for Target Identification and Validation

Identifying the specific molecular target of a novel compound and validating its role in a disease pathway are critical steps in drug discovery. For analogs of this compound, a variety of molecular biology techniques are indispensable for elucidating their mechanism of action. These methods allow researchers to move beyond simply observing a compound's effect (e.g., enzyme inhibition or cell death) to understanding how and why it produces that effect at a cellular and molecular level.

Reporter Gene Assays

Reporter gene assays are powerful tools for investigating the activation or inhibition of specific cell signaling pathways. qiagen.comthermofisher.com These assays are used to measure the transcriptional activity of a gene of interest, which often serves as a downstream indicator of a signaling cascade's status. discoverx.com The principle involves linking a specific regulatory DNA sequence (a promoter or response element) from a gene of interest to the coding sequence of a "reporter" gene, which produces an easily measurable protein like luciferase or green fluorescent protein (GFP). thermofisher.com

When this reporter construct is introduced into cells, the expression of the reporter protein becomes a surrogate for the activity of the transcription factors that bind to the regulatory element. qiagen.com For instance, if an analog of this compound inhibits a kinase in the NF-κB signaling pathway, it would prevent the activation of the NF-κB transcription factor. In cells containing a reporter construct with an NF-κB response element, this inhibition would lead to a quantifiable decrease in the expression of the luciferase or GFP reporter. promega.dediscoverx.com This provides a functional, cell-based readout of the compound's impact on a specific pathway.

| Reporter Protein | Detection Method | Key Features |

|---|---|---|

| Luciferase | Luminescence | High sensitivity, broad dynamic range, no endogenous activity in most mammalian cells. promega.de |

| Green Fluorescent Protein (GFP) | Fluorescence | Allows for live-cell imaging and analysis by flow cytometry; no substrate needed. thermofisher.com |

| β-galactosidase | Colorimetric/Luminescence | Well-established system, can be used in dual-reporter assays. thermofisher.com |

Immunohistochemistry (IHC)

Immunohistochemistry (IHC) is a vital technique for validating the presence and localization of a drug target within tissue samples. stagebio.comcellsignal.com It utilizes antibodies that specifically bind to the target protein (antigen). These antibodies are linked to a detection system, typically an enzyme that produces a colored precipitate or a fluorophore, allowing for the visualization of the target protein within the context of the tissue architecture. cellsignal.com

In the development of analogs of this compound, IHC serves several key purposes in target validation and preclinical studies:

Target Expression Profiling : IHC can confirm that a proposed target is present in diseased tissues and determine its specific cellular (e.g., nucleus, cytoplasm, membrane) and subcellular localization. stagebio.com

Tissue Cross-Reactivity Studies : Before clinical trials, regulatory agencies often require studies to assess whether a therapeutic antibody or drug binds to unintended targets in a panel of normal human tissues. IHC is the primary method for these assessments, helping to predict potential off-target toxicities. stagebio.comprecisionformedicine.com

Biomarker Identification : IHC can be used to identify biomarkers that may predict a response to the drug. For example, high expression of the drug's target in a patient's tumor, as detected by IHC, might be used to select patients for a clinical trial. nih.gov

Pharmacodynamic Assessment : In preclinical animal models, IHC can be used to demonstrate that the drug is engaging its target in the intended tissue and producing a downstream biological effect, such as the inhibition of a phosphorylated protein. precisionformedicine.com

| Application | Purpose | Information Gained |

|---|---|---|

| Target Validation | To confirm the presence and localization of the target protein in relevant tissues. stagebio.com | Cell-specific and subcellular expression patterns of the target. |

| Biodistribution Studies | To determine which tissues a therapeutic agent reaches. precisionformedicine.com | Localization of the drug in target and non-target organs. |

| Off-Target Binding Assessment | To evaluate potential unintended binding in a panel of normal tissues. precisionformedicine.com | Potential for cross-reactivity and off-target effects. |

| Pharmacodynamic (PD) Biomarkers | To measure a biological response to the drug in tissue. precisionformedicine.com | Evidence of target engagement and downstream pathway modulation. |

RNA Interference (RNAi) and CRISPR-Cas9 Systems

RNA interference (RNAi) and CRISPR-Cas9 are revolutionary gene-editing technologies that allow for the systematic knockdown or knockout of specific genes, making them indispensable for target identification and validation. sygnaturediscovery.comresearchgate.net These genetic perturbation methods can be used to mimic the effect of a highly specific inhibitor drug. If silencing a particular gene produces the same cellular phenotype (e.g., decreased proliferation of cancer cells) as treatment with a compound like a this compound analog, it provides strong evidence that the protein encoded by that gene is the drug's target. nih.gov

RNA Interference (RNAi) : This process uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to trigger the degradation of a specific target messenger RNA (mRNA). nih.gov This prevents the mRNA from being translated into protein, resulting in a transient "knockdown" of the target protein's expression. sygnaturediscovery.com RNAi is a rapid method for assessing the function of a large number of potential targets. criver.com

CRISPR-Cas9 System : This is a more permanent and complete gene editing tool. It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break. researchgate.net The cell's error-prone repair of this break typically results in a frameshift mutation, leading to a permanent "knockout" of the gene and complete loss of the encoded protein. nih.gov CRISPR-based screens are highly specific and powerful for identifying genes essential for cell survival under specific conditions, such as in the presence of a drug. nih.gov

Both technologies can be used in large-scale screens to identify genes that, when silenced, confer either resistance or sensitivity to a drug candidate, thereby helping to uncover its target, mechanism of action, and potential resistance pathways. nih.gov

| Feature | RNA Interference (RNAi) | CRISPR-Cas9 |

|---|---|---|

| Mechanism | Post-transcriptional silencing via mRNA degradation. nih.gov | Genomic editing via DNA double-strand breaks. researchgate.net |

| Effect on Gene | Transient knockdown of expression. sygnaturediscovery.com | Permanent knockout (loss-of-function). nih.gov |

| Specificity | Can have off-target effects due to partial sequence homology. | Highly specific, but can have off-target DNA cleavage. nih.gov |

| Application | Rapid, high-throughput screening for transient gene silencing. criver.com | Generating stable knockout cell lines/models; screens requiring complete loss-of-function. sygnaturediscovery.com |

Protein-Protein Interaction (PPI) Studies

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govfrontiersin.org Consequently, the interfaces between interacting proteins represent a vast and promising class of drug targets. sciphermedicine.com Small molecules, such as analogs of this compound, can be designed to either inhibit or stabilize these interactions, offering a therapeutic benefit. nih.govacs.org

The in vitro assessment of a compound's effect on a specific PPI requires specialized biophysical and biochemical assays. These methods are designed to detect the binding between two proteins and how that binding is affected by a third molecule (the inhibitor or stabilizer).

Common methodological frameworks for studying PPIs in the context of drug discovery include:

Yeast Two-Hybrid (Y2H) : A genetic method used to screen for PPIs. It can be adapted to screen for small molecules that disrupt a known interaction.

Co-immunoprecipitation (Co-IP) : An antibody-based technique to isolate a protein and its binding partners from a cell lysate. A compound's effect can be assessed by observing changes in the amount of co-precipitated protein.

Surface Plasmon Resonance (SPR) : A label-free biophysical technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface. It provides quantitative data on binding affinity (KD), and association/dissociation kinetics.

Fluorescence Resonance Energy Transfer (FRET) : A fluorescence-based method that can detect the proximity of two proteins tagged with different fluorophores. Disruption of the interaction by a compound leads to a loss of the FRET signal.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) : A bead-based assay where binding of two proteins brings donor and acceptor beads into close proximity, generating a chemiluminescent signal. It is well-suited for HTS of PPI inhibitors.

These techniques are crucial for confirming that a compound's biological activity is due to the modulation of a specific PPI and for quantifying the potency of this effect.

| Method | Principle | Type of Data | Primary Use |

|---|---|---|---|

| Co-immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein and its binding partners. | Qualitative/Semi-quantitative | Validation of interactions in a cellular context. |

| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of mass changes on a sensor chip due to molecular binding. | Quantitative (Kinetics, Affinity) | Detailed characterization of binding interactions. |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two light-sensitive molecules when in close proximity. | Quantitative | Measuring molecular proximity in vitro and in live cells. |

| AlphaScreen | Bead-based chemiluminescent assay dependent on molecular proximity. | Quantitative | High-throughput screening for PPI modulators. |

Q & A

(Basic) How can I optimize the synthesis of 1-(3-Nitropyridin-2-YL)piperidin-4-amine?

Methodological Answer:

To optimize synthesis, focus on:

- Alkylation Conditions : Use piperidin-4-amine derivatives with 3-nitropyridin-2-yl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF .

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency if traditional alkylation yields are low.

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate pure product .

- Characterization : Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

(Basic) What are the recommended methods for characterizing this compound’s purity and structural integrity?

Methodological Answer:

Use a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitro-group integration .

- Mass Spectrometry : HRMS for exact molecular weight verification (e.g., ESI+ mode) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Confirm C, H, N, O percentages against theoretical values .

(Basic) How should I store this compound to prevent decomposition?

Methodological Answer:

- Storage Conditions : Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to minimize oxidation and hydrolysis .

- Stability Monitoring : Perform periodic TGA/DSC analysis to detect thermal degradation thresholds and adjust storage protocols .

(Basic) What methodologies are recommended for preliminary toxicological assessment?

Methodological Answer:

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity (IC₅₀ values) .